N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine

Catalog No.
S13956902
CAS No.
202654-29-3
M.F
C20H36N2
M. Wt
304.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine

CAS Number

202654-29-3

Product Name

N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine

IUPAC Name

1-N,2-N-bis(5-methylhexan-2-yl)benzene-1,2-diamine

Molecular Formula

C20H36N2

Molecular Weight

304.5 g/mol

InChI

InChI=1S/C20H36N2/c1-15(2)11-13-17(5)21-19-9-7-8-10-20(19)22-18(6)14-12-16(3)4/h7-10,15-18,21-22H,11-14H2,1-6H3

InChI Key

DIPUOCQXXYYIJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)NC1=CC=CC=C1NC(C)CCC(C)C

N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine is an organic compound characterized by its unique structure, which consists of a benzene ring substituted with two 5-methylhexan-2-yl groups and two amine functional groups. The molecular formula for this compound is C20H36N2, indicating that it contains 20 carbon atoms, 36 hydrogen atoms, and 2 nitrogen atoms. This compound is part of a broader class of aromatic amines, which are notable for their diverse applications in various fields, including pharmaceuticals and materials science.

, including:

  • Nucleophilic Substitution Reactions: The amino groups can act as nucleophiles, allowing the compound to react with electrophiles.
  • Condensation Reactions: The amines can form imines or amides when reacted with carbonyl compounds.
  • Acid-Base Reactions: As a basic amine, it can accept protons in acidic environments.

These reactions make the compound a valuable intermediate in organic synthesis.

The synthesis of N1,N2-bis(5-methylhexan-2-yl)benzene-1,2-diamine typically involves several steps:

  • Starting Materials: The reaction often begins with commercially available o-phenylenediamine and 5-methylhexan-2-bromide.
  • Reaction Conditions: A base such as potassium carbonate is used to facilitate the nucleophilic substitution reaction between the diamine and the alkyl halide in an appropriate solvent like ethanol.
  • Purification: After completion of the reaction (monitored via thin-layer chromatography), the product is extracted using dichloromethane and purified through silica gel column chromatography.

This method yields the desired diamine product with moderate efficiency and purity.

N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine has several potential applications:

  • Polymer Industry: It can be used as a curing agent or hardener in epoxy resins due to its amine functionality.
  • Pharmaceuticals: As an intermediate in drug synthesis, it may contribute to the development of new therapeutic agents.
  • Dyes and Pigments: Its chemical structure may allow it to be utilized in dye formulations.

These applications highlight its versatility as a chemical intermediate.

Interaction studies involving N1,N2-bis(5-methylhexan-2-yl)benzene-1,2-diamine could focus on its interactions with various biological targets or materials. Potential areas for study include:

  • Protein Binding Studies: Understanding how this compound interacts with proteins could reveal insights into its pharmacological potential.
  • Material Compatibility Tests: Evaluating how this diamine interacts with different polymers could inform its use in composite materials.

Such studies would provide valuable data on the compound's behavior in various environments.

Several compounds share structural similarities with N1,N2-bis(5-methylhexan-2-yl)benzene-1,2-diamine. Here are some noteworthy examples:

Compound NameMolecular FormulaKey Features
N1,N2-Bis(4-methylphenyl)benzene-1,2-diamineC18H22N2Contains methylphenyl groups; potential drug candidate.
N,N'-Di-n-butylbenzene-1,2-diamineC18H26N2Utilized as a curing agent; similar amine functionality.
N,N'-Bis(3-methylphenyl)benzene-1,2-diamineC20H24N2Exhibits similar reactivity; potential use in dyes.

Uniqueness of N1,N2-Bis(5-methylhexan-2-yl)benzene-1,2-diamine

What distinguishes N1,N2-bis(5-methylhexan-2-yl)benzene-1,2-diamine from these compounds is its specific branched alkyl substituents (5-methylhexan-2-y), which may confer unique physical properties such as solubility and melting point. Additionally, its application potential in both polymer chemistry and medicinal chemistry makes it particularly noteworthy among similar compounds.

This detailed overview highlights the significance of N1,N2-bis(5-methylhexan-2-yl)benzene-1,2-diamine across various scientific domains. Further research into its properties and applications could yield valuable insights into its utility in both industrial and pharmaceutical contexts.

XLogP3

6.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

304.287849157 g/mol

Monoisotopic Mass

304.287849157 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types